molecular formula C13H24O4S2 B14563335 Ethyl 2-[3-(2-ethoxy-2-oxoethyl)sulfanylpentan-3-ylsulfanyl]acetate CAS No. 61713-25-5

Ethyl 2-[3-(2-ethoxy-2-oxoethyl)sulfanylpentan-3-ylsulfanyl]acetate

Cat. No.: B14563335
CAS No.: 61713-25-5
M. Wt: 308.5 g/mol
InChI Key: YSMYENSBNGWCTL-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2-ethoxy-2-oxoethyl)sulfanylpentan-3-ylsulfanyl]acetate is a complex organic compound with the molecular formula C14H26O4S2 It is characterized by the presence of multiple functional groups, including ester and thioether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(2-ethoxy-2-oxoethyl)sulfanylpentan-3-ylsulfanyl]acetate typically involves multi-step organic reactions. One common method includes the esterification of a suitable carboxylic acid precursor with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(2-ethoxy-2-oxoethyl)sulfanylpentan-3-ylsulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thioether groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives.

Scientific Research Applications

Ethyl 2-[3-(2-ethoxy-2-oxoethyl)sulfanylpentan-3-ylsulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(2-ethoxy-2-oxoethyl)sulfanylpentan-3-ylsulfanyl]acetate involves its interaction with specific molecular targets and pathways. The ester and thioether groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar functional groups but lacks the thioether moiety.

    Methyl 2-[3-(2-ethoxy-2-oxoethyl)sulfanylpentan-3-ylsulfanyl]acetate: A methyl ester analog with similar chemical properties.

    Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propionate: Another ester with a thioether group, used in similar applications.

Uniqueness

This compound is unique due to its specific combination of ester and thioether groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61713-25-5

Molecular Formula

C13H24O4S2

Molecular Weight

308.5 g/mol

IUPAC Name

ethyl 2-[3-(2-ethoxy-2-oxoethyl)sulfanylpentan-3-ylsulfanyl]acetate

InChI

InChI=1S/C13H24O4S2/c1-5-13(6-2,18-9-11(14)16-7-3)19-10-12(15)17-8-4/h5-10H2,1-4H3

InChI Key

YSMYENSBNGWCTL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(SCC(=O)OCC)SCC(=O)OCC

Origin of Product

United States

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